Lidocaine

描述

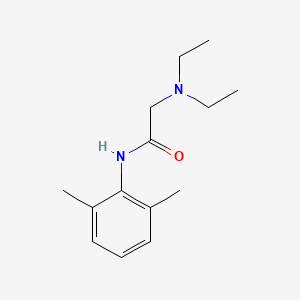

Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJVILVZKWQKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045166 | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |

| Record name | SID855682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |

CAS No. |

137-58-6 | |

| Record name | Lidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lidocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C, 68.5 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Lidocaine Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of lidocaine (B1675312) on voltage-gated sodium channels (VGSCs). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the quantitative aspects of this compound's interaction with these critical ion channels, the experimental methodologies used to elucidate these mechanisms, and visual representations of the key pathways and processes.

Introduction: State- and Use-Dependent Blockade of Voltage-Gated Sodium Channels

This compound, a class Ib antiarrhythmic and local anesthetic, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels. These channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. The action of this compound is not a simple occlusion of the channel pore but a complex, dynamic interaction that is highly dependent on the conformational state of the channel. This state-dependent and use-dependent blockade is the cornerstone of its clinical efficacy and tissue specificity.

The "Modulated Receptor Hypothesis" is a foundational concept in understanding this compound's mechanism. It posits that this compound has different binding affinities for the resting, open, and inactivated states of the sodium channel.[1][2] this compound exhibits a low affinity for the resting state of the channel, which is prevalent at negative membrane potentials.[3][4] Conversely, it binds with significantly higher affinity to the open and, particularly, the inactivated states, which are populated during membrane depolarization.[3][5][6] This preferential binding to the inactivated state is crucial for its therapeutic action in rapidly firing or depolarized tissues.[3][7]

Quantitative Analysis of this compound-Channel Interactions

The interaction between this compound and VGSCs has been quantified through various electrophysiological studies. The following tables summarize key quantitative data from the literature, providing a comparative look at this compound's affinity and its effects on channel gating across different channel isoforms and conditions.

Table 1: State-Dependent Binding Affinity of this compound for Voltage-Gated Sodium Channels

| Channel Isoform | Experimental System | Resting State Affinity (Kd) | Inactivated State Affinity (Kd) | Reference(s) |

| rSkM1 (rat skeletal muscle) | Xenopus oocytes | 2128 µM | 4 µM | [8] |

| rSkM1 + β1 subunit | Xenopus oocytes | 1760 µM | 1 µM | [8] |

| hH1a (human heart) | Xenopus oocytes | 433 µM | 7 µM | [8] |

| hH1a + β1 subunit | Xenopus oocytes | 887 µM | 9 µM | [8] |

| Nav1.7 (human) | HEK293 cells | ~2.2 mM | High affinity (not specified) | [4] |

Table 2: IC50 Values for this compound Block of Voltage-Gated Sodium Channels

| Channel Isoform | Experimental System | IC50 | Condition | Reference(s) |

| Nav1.7 (wild type) | HEK293 cells | 450 µM | - | [1][9] |

| Nav1.8 (wild type) | Xenopus oocytes | 104 µM | - | [1][9] |

| Nav1.7 (wild type) | HEK293 cells | 1.31 ± 0.87 mM | - | [6] |

| Nav1.7 (I136V mutant) | HEK293 cells | 3.95 ± 1.58 mM | - | [6] |

| Nav1.7 (I848T mutant) | HEK293 cells | 3.11 ± 0.48 mM | - | [6] |

| Nav1.7 (V1316A mutant) | HEK293 cells | 7.92 ± 2.50 mM | - | [6] |

| Nav1.7 (wild type, inactivated) | - | 500 µM | Inactivated state | [10] |

| Nav1.7 (N395K mutant, inactivated) | - | 2.8 mM | Inactivated state | [10] |

| Nav1.2 (wild type) | - | ~11 µM | - |

Table 3: Effects of this compound on Sodium Channel Gating Properties

| Channel Isoform | Parameter | Control | This compound (Concentration) | Effect | Reference(s) |

| Nav1.7 | V1/2 of steady-state inactivation | - | - | 10.6 mV hyperpolarizing shift | [1] |

| Nav1.8 | V1/2 of steady-state inactivation | - | - | 4.1 mV hyperpolarizing shift | [1] |

| Nav1.8 | V1/2 of steady-state activation | - | - | 6.1 mV depolarizing shift | [1] |

| Rat ventricular myocytes | V1/2 of inactivation | - | 20 µM | -9.5 mV shift | [11][12] |

| rSkM1 | Apparent h∞ curve V1/2 | -78.9 ± 1.9 mV | 1.0 mM | -89.7 ± 1.8 mV (10.8 mV hyperpolarizing shift) | [13] |

Molecular Basis of this compound's Action

This compound accesses its binding site from the intracellular side of the channel, physically occluding the pore and preventing sodium ion permeation.[3] Mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the channel's four domains (I-IV) that are critical for this compound binding. A phenylalanine residue in the S6 segment of domain IV (F1759 in Nav1.5) is a particularly crucial determinant of use-dependent block.[14][15]

Beyond steric hindrance, this compound allosterically modulates the gating machinery of the channel. Electrophysiological evidence demonstrates that this compound's binding is coupled to the movement of the S4 voltage sensors, particularly in domains III and IV.[16] this compound stabilizes the S4 segment of domain III in its activated (outward) position, which contributes to the reduction in the total gating charge movement.[17] This action effectively traps the channel in a non-conducting state.

Experimental Protocols

The understanding of this compound's mechanism of action has been built upon a foundation of meticulous experimental work. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on ionic currents in isolated cells.

-

Cell Preparation:

-

Solutions:

-

External Solution (Tyrode's or similar): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[3]

-

Internal (Pipette) Solution: Composition in mM: 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg. The pH is adjusted to 7.2 with KOH. For studying sodium channels specifically, CsF is often used in the internal solution to block potassium channels.[3][5]

-

This compound Stock Solution: A 10 mM stock solution of this compound-HCl is prepared in deionized water and stored at 4°C. Fresh dilutions are made in the external solution on the day of the experiment.[3]

-

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution is brought into contact with the cell membrane.[3]

-

A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for control of the membrane potential and recording of the total current across the entire cell membrane.[18]

-

Voltage-Clamp Mode: The membrane potential is held at a negative potential (e.g., -80 mV to -120 mV) to keep the sodium channels in the resting state.[3][4] Depolarizing voltage steps (e.g., to -20 mV or 0 mV) are applied to elicit sodium currents.[3]

-

Current-Clamp Mode: Current is injected to elicit action potentials to study the effect of this compound on neuronal or cardiac firing.[3]

-

A stable baseline recording is established before perfusing the this compound-containing external solution over the cell.

-

Voltage Protocol for Assessing Use-Dependent Block

Use-dependent block is characterized by a cumulative increase in channel inhibition with repetitive stimulation.

-

The cell is held at a negative holding potential (e.g., -100 mV).

-

A train of short depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).[2]

-

The peak sodium current elicited by each pulse in the train is measured.

-

In the presence of this compound, a progressive decrease in the peak current amplitude with each successive pulse is observed, demonstrating use-dependent block.[7][19]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in this compound binding.

-

A plasmid containing the cDNA of the sodium channel alpha-subunit is used as a template.

-

The QuikChange Site-Directed Mutagenesis Kit (or a similar commercially available kit) is used to introduce specific point mutations at desired locations, such as the F1759 residue in Nav1.5.[14]

-

Primers containing the desired mutation are used to amplify the entire plasmid.

-

The parental, non-mutated DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

The mutated plasmid is then transformed into competent E. coli for amplification.

-

The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional characterization using patch-clamp electrophysiology to assess changes in this compound sensitivity.[14][16]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with voltage-gated sodium channels.

Caption: State-dependent binding of this compound to VGSCs.

Caption: Workflow of a whole-cell patch-clamp experiment.

Caption: Allosteric effects of this compound on VGSC gating.

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by state- and use-dependent binding, direct pore block, and allosteric modulation of channel gating. A thorough understanding of these intricate interactions at the molecular level, supported by quantitative data and robust experimental methodologies, is paramount for the rational design and development of novel channel-modulating therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug developers to delve into the core principles of this compound's interaction with its primary molecular target.

References

- 1. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - this compound IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Evidence for two components of sodium channel block by this compound in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrinsic this compound affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced this compound sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Voltage- and use-dependent effects of this compound on sodium current in rat single ventricular cells. (1983) | José A. Sánchez-Chapula | 98 Citations [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Charge at the this compound binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Action of this compound on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. This compound induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Lidocaine: A Technical Guide from 2,6-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of lidocaine (B1675312), a widely used local anesthetic, commencing from the precursor 2,6-dimethylaniline (B139824). The synthesis is a well-established two-step process involving an initial acylation followed by a nucleophilic substitution. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.

I. Overview of the Synthetic Pathway

The synthesis of this compound from 2,6-dimethylaniline proceeds through two primary chemical transformations:

-

Acylation of 2,6-dimethylaniline: 2,6-dimethylaniline is first reacted with chloroacetyl chloride in a nucleophilic acyl substitution reaction. This step forms the key intermediate, α-chloro-2,6-dimethylacetanilide. The reaction is typically carried out in a solvent such as glacial acetic acid.[1][2][3] The addition of a weak base like sodium acetate (B1210297) is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[4]

-

Nucleophilic Substitution with Diethylamine (B46881): The α-chloro-2,6-dimethylacetanilide intermediate then undergoes a nucleophilic substitution reaction with diethylamine.[2][4] The nitrogen atom of diethylamine acts as a nucleophile, displacing the chlorine atom on the acetyl group to form the final product, this compound (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[3] This reaction is typically performed in a non-polar solvent like toluene (B28343) under reflux conditions.[3][5]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the this compound synthesis, compiled from various experimental procedures.

Table 1: Synthesis of α-chloro-2,6-dimethylacetanilide

| Parameter | Value | Source |

| Reactants | ||

| 2,6-dimethylaniline | 24.4 mmol (3.0 mL) | [6] |

| Chloroacetyl chloride | 25.1 mmol (2.0 mL) | [6] |

| Glacial Acetic Acid | 15 mL | [6] |

| Sodium Acetate (half-saturated aq. solution) | 25 mL | [6] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [7] |

| Reaction Time | 0.5 - 1 hour | [7] |

| Product | ||

| Yield | 89.3% | [7] |

| Melting Point | 64-66 °C | [6] |

Table 2: Synthesis of this compound

| Parameter | Value | Source |

| Reactants | ||

| α-chloro-2,6-dimethylacetanilide | 0.03 mol | [3] |

| Diethylamine | 0.09 mol (3 molar equivalents) | [3][8] |

| Toluene | 150 mL | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 110 °C) | [2][5] |

| Reaction Time | 1 - 4 hours | [3][5] |

| Product | ||

| Yield | 71% (overall from 2,6-dimethylaniline) | [9] |

| Melting Point | 65-67 °C | [6] |

III. Experimental Protocols

A. Synthesis of α-chloro-2,6-dimethylacetanilide

Materials:

-

2,6-dimethylaniline

-

Glacial acetic acid

-

Chloroacetyl chloride

-

Sodium acetate trihydrate

-

Deionized water

-

Erlenmeyer flask (125 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[1][6]

-

To this solution, add 2.0 mL of chloroacetyl chloride.[1][6]

-

Immediately following the addition of chloroacetyl chloride, add a solution of approximately 3.3 g of sodium acetate trihydrate dissolved in 67 mL of water.[4]

-

Stir the resulting mixture. Precipitation of the amide product should occur almost instantaneously.[6]

-

Cool the mixture in an ice bath to ensure complete precipitation.[4]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.[2][4]

-

Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.[4]

-

Press the product as dry as possible on the filter paper and allow it to air-dry.[2][6]

B. Synthesis of this compound

Materials:

-

α-chloro-2,6-dimethylacetanilide (from Step A)

-

Diethylamine

-

Toluene

-

3 M Hydrochloric acid

-

8 M Sodium hydroxide (B78521) (or 30% KOH)

-

Pentane (B18724) or Ether

-

Anhydrous sodium sulfate (B86663) or potassium carbonate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Place the dried α-chloro-2,6-dimethylacetanilide into a 100 mL round-bottom flask.[5]

-

Add 50 mL of toluene and 10 mL of diethylamine to the flask.[5]

-

Attach a reflux condenser and heat the mixture under reflux for 1.5 to 4 hours.[3][5]

-

After reflux, cool the reaction mixture to room temperature. A precipitate of diethylamine hydrochloride may form.[3]

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer with several portions of water to remove excess diethylamine and diethylamine hydrochloride.[6]

-

Extract the organic layer with two portions of 3 M hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.[8]

-

Combine the acidic aqueous extracts and cool them in an ice bath.

-

Slowly add 8 M sodium hydroxide or 30% potassium hydroxide solution to the cooled aqueous layer until the solution is strongly basic (pH 9-10). This will precipitate the this compound free base.[8][10]

-

Extract the precipitated this compound into an organic solvent such as pentane or ether using a separatory funnel.[8]

-

Wash the combined organic extracts with water, then dry the organic layer over anhydrous sodium sulfate or potassium carbonate.[8]

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound product.[11]

-

The crude product can be further purified by recrystallization from hexanes.[4]

IV. Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the chemical synthesis of this compound from 2,6-dimethylaniline.

Caption: Workflow diagram of this compound synthesis.

References

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. is.muni.cz [is.muni.cz]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Virtual Lab 2 - Synthesis of this compound [qub.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN110938012A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. cerritos.edu [cerritos.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112521298A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. Synthesis Of this compound Lab Report - 1618 Words | Bartleby [bartleby.com]

The Dose Makes the Poison: A Technical Guide to Lidocaine's Pharmacokinetics and Pharmacodynamics in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of lidocaine's pharmacokinetic and pharmacodynamic profiles within commonly used rodent models. Understanding these characteristics is paramount for the accurate interpretation of preclinical data and the successful translation of findings to clinical applications. This document provides a comprehensive overview of this compound's journey through the rodent body, its mechanism of action, and detailed methodologies for key experimental assessments.

Pharmacokinetics: The Body's Effect on This compound (B1675312)

The disposition of this compound in rodent models is a critical factor influencing its efficacy and potential for toxicity. The following tables summarize key pharmacokinetic parameters of this compound in rats and mice following various routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Subcutaneous (SC) | 7 mg/kg | 2120 ± 810 | 0.33 ± 0.11 | - | 1.2 ± 0.3 | [1] |

| Epidural | 2% Solution | 2970 ± 870 | 0.28 ± 0.07 | - | 2.23 ± 0.73 | [2] |

| Intravenous (IV) | - | - | - | - | 1.2 ± 0.3 | [1] |

Note: Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited source.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Subcutaneous (SC) | 10 mg/kg | - | - | - | - | [3] |

| Intravenous (IV) | 19.0 ± 2.4 mg/kg (ED50 for LORR) | - | - | - | - | [4] |

Note: Comprehensive pharmacokinetic data for this compound in mice is less readily available in single sources compared to rats. The IV dose represents the half-effective dose for loss of righting reflex.

Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6] The main metabolic pathway involves N-deethylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequent hydrolysis to glycinexylidide (B194664) (GX).[1][7] Both MEGX and GX are pharmacologically active metabolites.[1] Interestingly, rats and humans share significant similarities in their this compound metabolism pathways.[1][8] In rats, pulmonary metabolism of this compound to MEGX by CYP2B1 has also been reported.[9]

Pharmacodynamics: this compound's Effect on the Body

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6][10][11] This action inhibits the generation and propagation of action potentials, leading to its anesthetic and analgesic effects.[12][13]

Signaling Pathway of this compound's Analgesic Action

Caption: this compound blocks sodium channels, preventing pain signal transmission.

Beyond its primary target, this compound's analgesic effects are also attributed to its interaction with other targets, including potassium and calcium channels, NMDA receptors, and G-protein-coupled receptors, as well as its anti-inflammatory properties.[12][14]

Central Nervous System Effects: At high systemic concentrations, this compound can cause central nervous system (CNS) toxicity, including seizures and coma.[15] This is thought to be mediated by the unmasking of L-type Ca²⁺ current-mediated action potentials in thalamocortical neurons.[15]

Cardiovascular Effects: this compound is a class Ib antiarrhythmic agent.[16] Its action on cardiac sodium channels can stabilize cardiac cell membranes and suppress ventricular arrhythmias.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in preclinical studies.

Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in rats following subcutaneous administration.

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[1]

-

Drug Administration: this compound solution is administered subcutaneously at a specified dose.[1] The recommended total dose should not exceed 7 mg/kg in rats.[1]

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at various time points post-administration.[1]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

-

Bioanalysis: this compound and its metabolites (MEGX, GX) are quantified in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][17]

Pharmacodynamic (Analgesic) Study Protocols

Several behavioral models are employed to assess the analgesic efficacy of this compound in rodents.[12]

1. Tail-Flick Test: This test measures the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus, assessing spinal nociceptive reflexes.[12][18][19] An increased tail-flick latency indicates an analgesic effect.[12]

-

Procedure:

-

A portion of the animal's tail is exposed to a focused beam of radiant heat.

-

The time taken for the animal to flick its tail away from the heat source is recorded.

-

A cut-off time is set to prevent tissue damage.

-

This compound or a vehicle is administered (e.g., subcutaneously at the base of the tail), and tail-flick latencies are measured at different time points.[18]

-

2. Hot Plate Test: This model evaluates the response to a constant temperature stimulus, primarily reflecting supraspinal analgesic mechanisms.

-

Procedure:

-

The animal is placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is employed to avoid injury.

-

Measurements are taken before and after drug administration.

-

3. Von Frey Test: This test assesses mechanical allodynia or hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus.[12]

-

Procedure:

-

Animals are placed on an elevated mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The filament that elicits a paw withdrawal response is recorded as the mechanical threshold.

-

This test is particularly useful in models of neuropathic and inflammatory pain.[12]

-

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in rodent models. The data and protocols presented herein serve as a valuable resource for researchers in the design and interpretation of preclinical studies. A thorough grasp of these principles is essential for the effective development of new analgesic and anesthetic therapies.

References

- 1. Evaluation of this compound and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of this compound by rat pulmonary cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of the mechanism of the central analgesic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. droracle.ai [droracle.ai]

- 14. mdpi.com [mdpi.com]

- 15. Central Nervous System-Toxic this compound Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. HPLC-MS/MS measurement of this compound in rat skin and plasma. Application to study the release from medicated plaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Molecular Structure and Conformational Flexibility of Lidocaine: A Technical Guide

Abstract

Lidocaine (B1675312), a cornerstone of local anesthesia and a Class Ib antiarrhythmic agent, owes its clinical efficacy to a unique combination of physicochemical properties and remarkable structural adaptability. This technical guide provides an in-depth exploration of the molecular architecture and conformational flexibility of this compound, targeted at researchers, scientists, and professionals in drug development. We delve into its solid-state structure as determined by X-ray crystallography, its dynamic behavior in solution analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, and its theoretical landscape mapped by computational modeling. Detailed experimental protocols for these key analytical techniques are provided. Furthermore, this guide elucidates the critical link between this compound's structural features and its mechanism of action, namely the state-dependent blockade of voltage-gated sodium channels. All quantitative data are systematically tabulated for clarity, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding of this vital therapeutic agent.

Molecular Structure of this compound

This compound, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an amino amide-type local anesthetic.[1][2] Its structure is amphiphilic, comprising three key components: a lipophilic aromatic group (a 2,6-dimethylphenyl ring), a hydrophilic tertiary amine, and an intermediate amide linkage.[3][4] This dual chemical nature is fundamental to its mechanism of action, enabling it to first cross the lipid-rich neuronal membrane and then interact with its target binding site.

Physicochemical Properties

This compound is a weak base with a pKa value typically reported in the range of 7.6 to 7.9.[5][6] This property is crucial because, at physiological pH (7.4), this compound exists in equilibrium between its nonionized (neutral base) and ionized (protonated cation) forms.[3] The lipid-soluble neutral form readily diffuses across the nerve cell membrane.[3] Once inside the axoplasm, the equilibrium shifts, and the charged cationic form predominates; this is the form that is believed to bind most avidly to the voltage-gated sodium channel receptor.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O | [7][8] |

| Molecular Weight | 234.34 g/mol | [2][7] |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | [1][2] |

| pKa (26°C, in water) | 7.94 ± 0.04 | [5] |

| Octanol:Buffer Partition Coefficient (Neutral Species, 25°C) | 2666 ± 202 | [5] |

| Octanol:Buffer Partition Coefficient (Protonated Species, 25°C) | 0.55 ± 0.04 | [5] |

| Table 1: Key Physicochemical Properties of this compound. |

Solid-State Structure

The definitive three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction, primarily of its hydrochloride monohydrate salt.[9] These studies reveal a specific, stable conformation dictated by crystal packing forces and hydrogen bonding. The protonated form of this compound adopts a gauche structure.[10] In the crystal lattice of the hydrochloride monohydrate, this compound cations are linked by water molecules to form chains, which are in turn joined by chloride ions.[9]

| Crystal System Data | This compound Hydrochloride Monohydrate | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| Unit Cell Dimensions | a = 8.490 Å, b = 7.110 Å, c = 27.58 Å, β = 106.87° | [9] |

| Table 2: Crystallographic Data for this compound Hydrochloride Monohydrate. |

Conformational Flexibility

A defining feature of this compound is its significant conformational flexibility, which arises from rotations around several single bonds within its structure.[1] This flexibility allows the molecule to adopt a wide range of shapes, and it is estimated that there are over 60 probable conformers.[1][11] This adaptability is thought to be critical for its ability to navigate through different biological environments and fit effectively into its binding site on the sodium channel.

The conformational landscape is heavily influenced by the potential for an intramolecular hydrogen bond between the amide proton and the tertiary amine nitrogen.[11][12] Studies combining 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and quantum chemical calculations have shown that in certain environments, such as supercritical CO₂, only conformers stabilized by this intramolecular hydrogen bond are significantly populated.[11][13] The equilibrium between different conformers is dynamic and can be shifted by changes in temperature, pressure, and solvent polarity.[11][14]

| Key Torsional Angles | This compound Base (Calculated) | This compound HCl H₂O (Calculated) | Reference |

| NCCN | 10° | 110° | [10] |

| CNCC | -64° | -123° | [10] |

| Table 3: Comparison of Key Torsional Angles in the Predominant Conformations of this compound Base and its Protonated Salt, as determined by DFT calculations. |

Experimental Methodologies for Structural Analysis

The comprehensive understanding of this compound's structure requires a multi-faceted approach, combining experimental techniques with computational modeling.

X-ray Crystallography

This technique provides precise information about the atomic arrangement, bond lengths, and bond angles of a molecule in its crystalline solid state.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of a this compound salt (e.g., this compound hydrochloride monohydrate) are grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.[9]

-

Structure Refinement: The atomic model is refined against the experimental data using iterative block-diagonal least-squares calculations. This process minimizes the difference between the observed and calculated diffraction intensities, resulting in a final, precise 3D structure with a low R-index (a measure of agreement).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For conformational analysis, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable.

Experimental Protocol (2D NOESY):

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration. The sample is placed in a standard NMR tube.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer. The temperature is precisely controlled, as conformational equilibria can be temperature-dependent.[11]

-

Data Acquisition: A specific NOESY pulse sequence is applied. This experiment measures the transfer of nuclear spin magnetization between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.

-

Data Processing and Analysis: The acquired data is transformed into a 2D spectrum. Cross-peaks in the NOESY spectrum indicate which protons are spatially proximate. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. By comparing the intensities of experimental cross-peaks with those calculated for different theoretical conformers (often generated via computational modeling), the relative populations of each conformer in the solution can be determined.[11][13][14]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are used to model the structure and energetics of different this compound conformers, providing insights that complement experimental data.

Experimental Protocol (DFT Calculation):

-

Structure Building: An initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key single bonds to generate a library of possible conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is commonly done using DFT methods with a specific functional and basis set (e.g., B3LYP/6-311G**).[10]

-

Energy Calculation: The single-point energy of each optimized conformer is calculated. The relative energies determine the predicted thermodynamic stability and population of each conformer at a given temperature.

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties. The calculated vibrational spectra and NMR chemical shifts can then be compared with experimental IR and NMR data for validation.[10]

Structure-Activity Relationship and Mechanism of Action

The anesthetic and antiarrhythmic effects of this compound are a direct result of its ability to block voltage-gated sodium channels (VGSCs) in neuronal and cardiac cell membranes, respectively.[2][15] Its molecular structure and conformational flexibility are intimately linked to this mechanism.

The process begins with the neutral form of this compound partitioning into and diffusing across the lipid bilayer of the cell membrane. Inside the cell, the protonated cationic form binds to a specific receptor site within the inner pore of the sodium channel.[16] This binding is state-dependent, with this compound showing a higher affinity for channels in the open or inactivated states compared to the resting state.[17][18] By binding to the channel, this compound stabilizes the inactivated conformation, preventing the influx of sodium ions that is required for the initiation and propagation of an action potential.[16][19] This reversible blockade of nerve impulse conduction results in a loss of sensation in the targeted area.

Conclusion

The clinical utility of this compound is fundamentally rooted in its molecular design. Its amphiphilic character, precise pKa, and significant conformational flexibility collectively enable its journey to and interaction with the voltage-gated sodium channel. The ability to exist in multiple, rapidly interconverting conformations allows it to adapt to different environments and bind effectively to its target, leading to a potent and reversible nerve block. A thorough understanding of these structural and dynamic properties, elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for the rational design of new anesthetic agents and for optimizing the application of this indispensable drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainkart.com [brainkart.com]

- 4. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]

- 5. Fundamental properties of local anesthetics. I. The dependence of this compound's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE PCCA BLOG | this compound vs. This compound HCl [pccarx.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 137-58-6 [chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The solution conformations of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. An improved model for the binding of this compound and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using this compound and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: Structure & Mechanism of Action - Lesson | Study.com [study.com]

The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Historical Context of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicine, lidocaine (B1675312) stands as a cornerstone of local anesthesia, valued for its rapid onset, intermediate duration of action, and favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, the first amino amide anesthetic. It details the scientific journey from its synthesis to its initial pharmacological and clinical evaluations, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context: The Quest for a Safer Local Anesthetic

The era preceding this compound's discovery was dominated by amino ester local anesthetics, most notably cocaine, isolated in 1860, and its synthetic derivative, procaine, synthesized in 1904.[1][2][3] While revolutionary, these agents were beset with significant drawbacks. Cocaine, a natural alkaloid from coca leaves, exhibited considerable central nervous system toxicity and a high potential for addiction.[1][2] Procaine, while less toxic, was prone to causing allergic reactions due to its metabolism to para-aminobenzoic acid (PABA) and had a relatively short duration of action.[4][5] The search for a more stable, less allergenic, and more effective local anesthetic was a significant focus of mid-20th-century pharmaceutical research.

The Discovery of this compound: A Serendipitous Synthesis

The breakthrough came in 1943 at Stockholm University, where Swedish chemist Nils Löfgren and his student Bengt Lundqvist synthesized a novel compound.[6][7][8] Initially designated LL30, this compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, was the first of a new class of local anesthetics: the amino amides.[6] Unlike the amino esters, which have an ester linkage, the amino amides possess a more stable amide bond, rendering them less susceptible to hydrolysis by plasma esterases and reducing the likelihood of producing allergenic metabolites.[2][9]

Bengt Lundqvist is famously noted for having performed the initial anesthesia experiments on himself, confirming the potent local anesthetic properties of the new compound.[6] The rights to this promising molecule were sold to the Swedish pharmaceutical company Astra AB.[7] In 1948, Nils Löfgren completed his doctoral dissertation titled "Studies on local anesthetics: Xylocaine: a new synthetic drug," which laid the foundational scientific understanding of this new anesthetic, later branded as Xylocaine.[7][10]

Chemical Synthesis of this compound

The original synthesis of this compound, and the basis for modern production, is a two-step process starting from 2,6-dimethylaniline (B139824).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

Reaction Setup: 2,6-dimethylaniline is dissolved in glacial acetic acid.

-

Acylation: Chloroacetyl chloride is added to the solution. The highly reactive acyl chloride preferentially acylates the amine group of 2,6-dimethylaniline.

-

Precipitation: A solution of sodium acetate (B1210297) is added to buffer the reaction mixture and promote the precipitation of the product, α-chloro-2,6-dimethylacetanilide.

-

Isolation: The precipitate is collected via vacuum filtration and washed with water to remove impurities.

Step 2: Synthesis of this compound (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)

-

Reaction Setup: The α-chloro-2,6-dimethylacetanilide from Step 1 is dissolved in a suitable solvent such as toluene.

-

Alkylation: An excess of diethylamine (B46881) is added to the solution, and the mixture is refluxed. The diethylamine acts as a nucleophile, displacing the chlorine atom in an alkylation reaction to form this compound.

-

Workup: The reaction mixture is cooled, and the diethylamine hydrochloride byproduct is removed by washing with water.

-

Isolation and Purification: The organic layer containing this compound is then treated with an acid to form the hydrochloride salt, which can be isolated and purified. Alternatively, the free base can be isolated by evaporating the solvent.

Caption: Synthetic pathway of this compound from 2,6-dimethylaniline.

Early Pharmacological and Clinical Evaluation

Following its synthesis, this compound underwent rigorous pharmacological and clinical testing, primarily conducted by pharmacologist Leonard Goldberg and clinician Torsten Gordh in Sweden. These early studies were crucial in establishing its superiority over existing local anesthetics.

Efficacy and Duration of Action

The initial clinical trials involved wheal tests on the forearms of human volunteers to assess the anesthetic's potency and duration of action. These tests demonstrated that this compound had a significantly longer duration of anesthesia compared to procaine. Subsequent infiltration anesthesia in various minor and major surgical procedures confirmed its rapid onset and consistent effectiveness.

Toxicity Profile

Table 1: Comparative Properties of this compound and Procaine

| Property | This compound (Xylocaine) | Procaine | Reference |

| Chemical Class | Amino Amide | Amino Ester | [2][9] |

| Metabolism | Hepatic (Cytochrome P450) | Plasma (Pseudocholinesterases) | [2] |

| Allergenic Potential | Very Low | Higher (due to PABA metabolite) | [4][5] |

| Onset of Action | Rapid | Slower | |

| Duration of Action | Intermediate (longer than procaine) | Short | |

| Subcutaneous LD50 (mice) | 0.39 g/kg (390 mg/kg) | Not specified in this study |

Mechanism of Action: Blocking Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exerts its effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels in the nerve cell membrane.

Signaling Pathway of this compound Action

-

Penetration: In its uncharged, lipid-soluble form, this compound penetrates the nerve cell membrane.

-

Ionization: Once inside the axoplasm, which has a lower pH, a portion of the this compound molecules become protonated (charged).

-

Channel Blockade: The charged form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is more effective when the channels are in their open or inactivated states, a phenomenon known as use-dependent block.

-

Inhibition of Depolarization: The binding of this compound to the sodium channel stabilizes it in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.

-

Conduction Blockade: The inhibition of depolarization prevents the action potential from reaching its threshold, thereby blocking the conduction of the nerve impulse and resulting in a loss of sensation.

Caption: Mechanism of action of this compound on nerve impulse transmission.

Conclusion

The discovery of this compound marked a pivotal moment in the history of pharmacology and clinical practice. Its development as the first amino amide anesthetic addressed the significant limitations of its amino ester predecessors, offering a more reliable, safer, and less allergenic option for local anesthesia. The systematic approach to its synthesis, coupled with thorough pharmacological and clinical evaluation, set a new standard for drug development. For today's researchers and scientists, the story of this compound serves as a compelling example of rational drug design and the profound impact of chemical innovation on medicine. Understanding its historical context and the scientific rigor behind its introduction provides valuable insights for the continued development of novel therapeutic agents.

References

- 1. Procaine and Local Anesthetic Toxicity: A Collaboration Between the Clinical and Basic Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of this compound and 2-chloroprocaine in paracervical block: clinical effects and drug concentrations in mother and child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 7. Studies on local anesthetics : Xylocaine : a new synthetic drug [diva-portal.org]

- 8. eurannallergyimm.com [eurannallergyimm.com]

- 9. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lidocaine and its Derivatives: A Technical Guide

Lidocaine (B1675312), a cornerstone of local anesthesia, has been the subject of extensive research aimed at understanding the intricate relationship between its molecular structure and pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering insights for researchers, scientists, and professionals in drug development. We will explore how modifications to its aromatic ring, amide linkage, and amino terminus influence its anesthetic potency, duration of action, and toxicity.

Core Molecular Structure of this compound

This compound, like other local anesthetics, is an amphiphilic molecule composed of three key moieties:

-

Aromatic Ring (Lipophilic Portion): Essential for penetrating the nerve membrane.

-

Intermediate Chain (Amide Linkage): Connects the aromatic ring to the amino group and influences the duration of action and metabolism.

-

Amino Terminus (Hydrophilic Portion): A tertiary amine that can exist in both ionized and non-ionized forms, crucial for receptor binding and solubility.

The general structure can be visualized as follows:

Caption: Core components of the this compound molecule.

Structure-Activity Relationship Analysis

The aromatic ring is a critical determinant of the lipophilicity of the anesthetic molecule, which in turn governs its ability to traverse the nerve cell membrane to reach its site of action on the voltage-gated sodium channels.

-

Substitution: The presence of two methyl groups at positions 2 and 6 of the phenyl ring (an o-xylidine derivative) is a hallmark of this compound. These substitutions are crucial for several reasons:

-

They provide steric hindrance, protecting the amide linkage from hydrolysis by plasma and liver enzymes, thereby prolonging the duration of action compared to unsubstituted analogues.

-

They enhance the lipophilicity of the molecule, facilitating its entry into the nerve axon.

-

-

Electronic Effects: Introducing electron-donating or electron-withdrawing groups to the aromatic ring can modulate the pKa of the tertiary amine and the molecule's overall hydrophobicity. For instance, adding an electron-withdrawing group can decrease the pKa, leading to a higher proportion of the uncharged base at physiological pH, which may speed the onset of action.

This compound possesses an amide linkage, which is more stable to hydrolysis than the ester linkage found in earlier local anesthetics like procaine. This increased stability is a primary reason for this compound's longer duration of action and lower incidence of allergic reactions.

-

Chain Length: The length of the intermediate chain influences both potency and toxicity. An optimal length is necessary to maintain the appropriate spatial relationship between the aromatic ring and the amino group for effective binding to the sodium channel receptor. Shortening or lengthening the chain can lead to a decrease in anesthetic activity.

The tertiary amino group is essential for the anesthetic's water solubility and its interaction with the sodium channel.

-

Ionization: The amino group has a pKa of approximately 7.9, meaning that at physiological pH (7.4), a significant portion exists in the cationic (protonated) form. The uncharged base form is responsible for penetrating the lipid nerve membrane, while the cationic form is believed to be the active species that binds to the inner pore of the sodium channel.

-

Alkyl Substitution: The nature of the alkyl groups on the nitrogen atom also affects activity. In this compound, two ethyl groups are present. Increasing the size of these alkyl groups can enhance lipid solubility and protein binding, which often correlates with a longer duration of action but may also increase toxicity.

Quantitative SAR Data

The following table summarizes key physicochemical and biological properties of this compound and some of its derivatives, illustrating the principles of their structure-activity relationships.

| Compound | Modification from this compound | pKa | Lipid Solubility (Octanol/Water Partition Coefficient) | Relative Potency | Duration of Action (min) | Relative Toxicity |

| This compound | - | 7.9 | 2.9 | 2 | 60-120 | 2 |

| Mepivacaine | N-methylpiperidine instead of diethylamine | 7.6 | 0.8 | 2 | 90-180 | 2 |

| Bupivacaine | N-butylpiperidine instead of diethylamine | 8.1 | 27.5 | 8 | 180-450 | 8 |

| Ropivacaine | N-propylpiperidine instead of diethylamine | 8.1 | 2.8 | 6 | 120-360 | 6 |

| Etidocaine | N-propylethylamine and an additional ethyl group on the intermediate chain | 7.7 | 141 | 6 | 180-300 | 4 |

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound and its derivatives is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.

The process can be visualized as a signaling pathway:

Caption: this compound's mechanism of action via sodium channel blockade.

The uncharged base form of this compound diffuses across the neuronal membrane into the axoplasm. Here, it re-equilibrates, and the resulting cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.

Experimental Protocols for Evaluation

The evaluation of local anesthetic activity involves a combination of in vitro and in vivo assays to determine potency, duration, and toxicity.

This technique is the gold standard for studying the effects of local anesthetics on ion channels.

Objective: To measure the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons or cells expressing these channels.

Methodology:

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or use a cell line (e.g., HEK-293) stably expressing a specific sodium channel subtype (e.g., Nav1.7).

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow whole-cell recording.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

-

Drug Application: The test compound (e.g., a this compound derivative) is applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The reduction in the sodium current amplitude in the presence of the drug is measured. This data is used to generate a concentration-response curve and calculate the IC50 (the concentration at which 50% of the channels are blocked).

Caption: Workflow for patch-clamp electrophysiology experiments.

This model assesses the anesthetic potency and duration of action in a living organism.

Objective: To determine the onset and duration of a sensory and motor blockade after perineural injection of a local anesthetic.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the sciatic nerve is surgically exposed.

-

Drug Administration: A specific volume and concentration of the test anesthetic are injected around the nerve.

-

Sensory Blockade Assessment: The foot is subjected to a noxious stimulus (e.g., a pinch with forceps) at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.

-

Motor Blockade Assessment: The animal's ability to use the limb is scored to assess motor function.

-

Duration Measurement: The time from the onset of the block until the return of sensory and motor function is recorded as the duration of action.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-established field, yet it continues to offer opportunities for the design of novel local anesthetics with improved therapeutic profiles. The key to this compound's success lies in the synergistic contribution of its three molecular components. The o-xylidine aromatic ring provides stability and appropriate lipophilicity, the amide linkage confers a longer duration of action and reduced allergenicity, and the tertiary amine group ensures water solubility and facilitates the crucial interaction with the sodium channel.

Future research is focused on developing derivatives with greater selectivity for specific sodium channel subtypes, particularly those involved in pain pathways (e.g., Nav1.7, Nav1.8). The goal is to create anesthetics that provide potent and long-lasting analgesia with minimal motor blockade and reduced systemic toxicity, including cardiotoxicity. By leveraging the foundational SAR principles of this compound, the development of safer and more effective local anesthetics remains a promising frontier in pharmacology.

Investigating the Antiarrhythmic Properties of Lidocaine at a Cellular Level: A Technical Guide

Abstract: Lidocaine (B1675312), a cornerstone Class Ib antiarrhythmic agent, exerts its therapeutic effects primarily by modulating cardiac ion channels at the cellular level. Its efficacy, particularly in the context of ventricular arrhythmias associated with ischemia, is rooted in a sophisticated mechanism of state-dependent blockade of voltage-gated sodium channels. This technical guide provides an in-depth examination of this compound's cellular electrophysiological properties. It details the molecular basis of its interaction with sodium channels, quantifies its effects on action potential parameters, and presents comprehensive protocols for its investigation using patch-clamp techniques. This document is intended for researchers, cellular electrophysiologists, and drug development professionals seeking a detailed understanding of this compound's antiarrhythmic mechanism.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound's primary antiarrhythmic action is the inhibition of voltage-gated sodium channels (Nav), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] The interaction is not static; rather, it is highly dependent on the conformational state of the channel, a concept central to its clinical efficacy and safety profile.

The Modulated Receptor Hypothesis